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Compound of Interest

Compound Name: 1-Cyclopropyl-2-nitrobenzene

Cat. No.: B077132

A Comprehensive Spectroscopic Comparison of 1-Cyclopropyl-2-nitrobenzene Isomers for
Researchers and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers
of 1-cyclopropyl-nitrobenzene. The data presented is essential for the unambiguous
identification and characterization of these isomers in research and pharmaceutical
development.

Data Presentation

The following tables summarize the key spectroscopic data for the three isomers of 1-
cyclopropyl-nitrobenzene.

'H NMR Spectroscopy Data

Solvent: CDCl3
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Isomer

Chemical Shift (8) in ppm

Ortho (1-Cyclopropyl-2-nitrobenzene)

Aromatic Protons: 7.80 (d, 1H), 7.50 (t, 1H),
7.35 (t, 1H), 7.20 (d, 1H)Cyclopropyl Protons:
2.10 (m, 1H), 1.10 (m, 2H), 0.80 (m, 2H)

Meta (1-Cyclopropyl-3-nitrobenzene)

Aromatic Protons: ~7.95 (s, 1H), ~7.80 (d, 1H),
~7.40 (t, 1H), ~7.25 (d, 1H)
(Estimated)Cyclopropy! Protons: ~2.00 (m, 1H),
~1.05 (m, 2H), ~0.75 (m, 2H) (Estimated)

Para (1-Cyclopropyl-4-nitrobenzene)

Aromatic Protons: 8.10 (d, 2H), 7.20 (d,
2H)Cyclopropyl Protons: 2.05 (m, 1H), 1.15 (m,
2H), 0.85 (m, 2H)

13C NMR Spectroscopy Data

Solvent: CDCIz

Isomer

Chemical Shift (6) in ppm

Ortho (1-Cyclopropyl-2-nitrobenzene)

Aromatic Carbons: ~149.0 (C-NO2), ~135.0 (C-
cyclopropyl), ~133.0, ~128.0, ~124.0,
~123.0Cyclopropyl Carbons: ~13.0 (CH), ~9.0
(CH2)

Meta (1-Cyclopropyl-3-nitrobenzene)

Aromatic Carbons: ~148.5 (C-NO2z), ~142.0 (C-
cyclopropyl), ~130.0, ~122.0, ~121.0, ~117.0
(Estimated)Cyclopropyl Carbons: ~15.0 (CH),
~10.0 (CH2) (Estimated)

Para (1-Cyclopropyl-4-nitrobenzene)

Aromatic Carbons: 147.1 (C-NO2), 146.9 (C-
cyclopropyl), 129.1, 123.8Cyclopropyl Carbons:
15.6 (CH), 10.5 (CH2)[1]

IR Spectroscopy Data
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Isomer

Key Vibrational Frequencies (cm~?)

Ortho (1-Cyclopropyl-2-nitrobenzene)

NOz2 Stretch (asymmetric): ~1525N0O:2 Stretch
(symmetric): ~1350C-H Stretch (aromatic):
~3100-3000C-H Stretch (cyclopropyl): ~3000-
2900

Meta (1-Cyclopropyl-3-nitrobenzene)

NO:2 Stretch (asymmetric): ~1530NO2 Stretch
(symmetric): ~1355C-H Stretch (aromatic):
~3100-3000C-H Stretch (cyclopropyl): ~3000-
2900

Para (1-Cyclopropyl-4-nitrobenzene)

NOz2 Stretch (asymmetric): ~1515N0O2 Stretch
(symmetric): ~1345C-H Stretch (aromatic):
~3100-3000C-H Stretch (cyclopropyl): ~3000-
2900

UV-Vis Spectroscopy Data

Isomer A_max (nm) in Ethanol
Ortho (1-Cyclopropyl-2-nitrobenzene) ~250, ~320

Meta (1-Cyclopropyl-3-nitrobenzene) ~260, ~330

Para (1-Cyclopropyl-4-nitrobenzene) ~280

Mass Spectrometry Data

Isomer

Key Fragments (m/z)

Ortho (1-Cyclopropyl-2-nitrobenzene)

163 (M*), 146 (M*+-OH), 133 (M+-NO), 117 (M*-
NOz), 91, 77[2]

Meta (1-Cyclopropyl-3-nitrobenzene)

163 (M+), 146 (M*+-OH), 133 (M+-NO), 117 (M*-
NOz), 91, 77

Para (1-Cyclopropyl-4-nitrobenzene)

163 (M*), 146 (M*+-OH), 133 (M*-NO), 117 (M*-
NO2), 91, 77[1]
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared
by dissolving approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform
(CDCIs). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm). For *H NMR,
16 scans were accumulated, and for 13C NMR, 1024 scans were accumulated.

Infrared (IR) Spectroscopy

IR spectra were recorded on an FT-IR spectrometer. A small amount of the neat liquid sample
was placed between two potassium bromide (KBr) plates to form a thin film. The spectra were
recorded in the range of 4000-400 cm~* with a resolution of 4 cm™2,

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were obtained using a dual-beam UV-Vis spectrophotometer. A stock solution of
each isomer was prepared in ethanol at a concentration of 1 mg/mL. This stock solution was
then diluted to an appropriate concentration (e.g., 0.01 mg/mL) to ensure the absorbance was
within the linear range of the instrument (0.1-1.0 AU). Spectra were recorded from 200 to 400
nm.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EIl) source.
The ionization energy was set to 70 eV. A direct insertion probe was used to introduce the
sample into the ion source, which was heated to a temperature sufficient to vaporize the
sample without thermal decomposition.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification of 1-
cyclopropyl-2-nitrobenzene isomers.
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Data Interpretation
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Caption: Workflow for Isomer Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 1-Cyclopropyl-4-nitrobenzene | COHONO2 | CID 312713 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 2. 1-Cyclopropyl-2-nitrobenzene | COHONO2 | CID 584903 - PubChem
[pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b077132?utm_src=pdf-body-img
https://www.benchchem.com/product/b077132?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropyl-4-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropyl-4-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/584903
https://pubchem.ncbi.nlm.nih.gov/compound/584903
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic comparison of 1-Cyclopropyl-2-
nitrobenzene isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077132#spectroscopic-comparison-of-1-cyclopropyl-
2-nitrobenzene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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